molecular formula C22H24ClN3O3S B246755 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

Katalognummer B246755
Molekulargewicht: 446 g/mol
InChI-Schlüssel: IRGCIOOIGNOHFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone exerts its inhibitory effect on the p300/CBP enzyme by binding to a specific domain within the enzyme known as the bromodomain. This binding prevents the enzyme from binding to its target proteins, thereby inhibiting its activity. This leads to a decrease in the expression of genes that are involved in cell growth and proliferation, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the p300/CBP enzyme, it has also been shown to inhibit the activity of other HAT enzymes, such as PCAF and GCN5. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to other chemotherapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is its specificity for the p300/CBP enzyme, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, its potency as an inhibitor is relatively low compared to other HAT inhibitors, which may limit its usefulness in certain experiments. Additionally, 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been shown to have off-target effects on other proteins, which may complicate its interpretation in some experiments.

Zukünftige Richtungen

There are a number of future directions for research on 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone. One area of interest is the development of more potent and selective HAT inhibitors, which could have greater therapeutic potential in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to HAT inhibitors such as 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone. Finally, there is ongoing research into the mechanisms by which HAT inhibitors induce apoptosis in cancer cells, which could lead to the development of new therapeutic strategies.

Synthesemethoden

The synthesis of 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone involves a multi-step process starting from commercially available starting materials. The key step involves the synthesis of the benzimidazole ring system, followed by the introduction of the morpholine and chlorophenyl groups. The final step involves the introduction of the sulfanyl group, which is essential for the HAT inhibitory activity of the molecule.

Wissenschaftliche Forschungsanwendungen

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the HAT enzyme p300/CBP, which is involved in the regulation of gene expression and is frequently overexpressed in cancer cells. By inhibiting this enzyme, 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Eigenschaften

Molekularformel

C22H24ClN3O3S

Molekulargewicht

446 g/mol

IUPAC-Name

2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H24ClN3O3S/c1-16-14-17(6-7-18(16)23)29-12-13-30-22-24-19-4-2-3-5-20(19)26(22)15-21(27)25-8-10-28-11-9-25/h2-7,14H,8-13,15H2,1H3

InChI-Schlüssel

IRGCIOOIGNOHFR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)Cl

Kanonische SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.